molecular formula C24H23N5O3S B11439950 Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate

Cat. No.: B11439950
M. Wt: 461.5 g/mol
InChI Key: XPIMVDPFRFFOSI-UHFFFAOYSA-N
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Description

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7400^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate is a complex organic compound that features a unique tricyclic structure

Preparation Methods

The synthesis of Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the piperidine and benzoate moieties. Reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 4-[[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C24H23N5O3S/c1-2-32-24(31)16-5-7-17(8-6-16)28-22(30)15-9-12-29(13-10-15)21-20-19(26-14-27-21)18-4-3-11-25-23(18)33-20/h3-8,11,14-15H,2,9-10,12-13H2,1H3,(H,28,30)

InChI Key

XPIMVDPFRFFOSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5

Origin of Product

United States

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